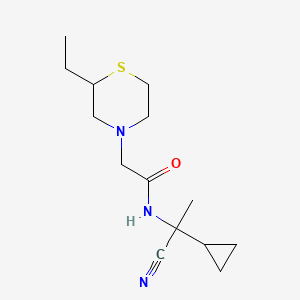
N-(1-Cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-YL)acetamide, commonly known as CCT137690, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in cancer treatment. CCT137690 is a selective inhibitor of the serine/threonine protein kinase, Mps1, which plays a critical role in the regulation of mitosis. In
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
Reduction Processes
A study by Zeng, Hu, and Hu (1997) describes a method for synthesizing N-(1-cyano-2-substituted phenylethyl) acetamides, which are similar in structure to the compound , through a reduction process using NaTeH. This process offers a general and convenient way to prepare benzyl substituted acyclic Reissert compounds without using phenylacetaldehydes as starting materials (Peng Zeng, Yuefei Hu, & Hongwen Hu, 1997).
Antimicrobial Activities
Albratty, El-Sharkawy, and Alam (2017) investigated the synthesis of various novel heterocyclic compounds using 2-cyano-N-(thiazol-2-yl)acetamide and 2-cyano-N-(oxazol-2-yl)acetamide. These compounds demonstrated promising inhibitory effects on different cell lines, suggesting potential applications in antimicrobial therapies (M. Albratty, K. El-Sharkawy, & Shamsher Alam, 2017).
Medicinal Chemistry
Antifungal Agents
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as antifungal agents effective against Candida and Aspergillus species. They also showed promise in in vitro activity against various fungi species and demonstrated efficacy in a murine model of systemic Candida albicans infection (D. Bardiot et al., 2015).
Anticancer, Anti-inflammatory, and Analgesic Activities
Rani, Pal, Hegde, and Hashim (2014, 2016) synthesized novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide, which exhibited potential as cytotoxic, anti-inflammatory, and analgesic agents. These compounds were tested for their effectiveness against various diseases, indicating their significance in therapeutic applications (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2014, 2016).
Material Science
- Molecular Imprinted Polymers: Fahim and Abu-El Magd (2021) conducted a study involving the reaction of 5-aminouracil with ethyl cyanoacetate, leading to the synthesis of 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide. This compound was then used as a template for creating molecular imprinted polymers, demonstrating applications in material science, particularly in the development of organic fillers for paper sheets and antimicrobial activities (Asmaa M. Fahim & Ehab E. Abu-El Magd, 2021).
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-3-12-8-17(6-7-19-12)9-13(18)16-14(2,10-15)11-4-5-11/h11-12H,3-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVZCXRYSFVFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCS1)CC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


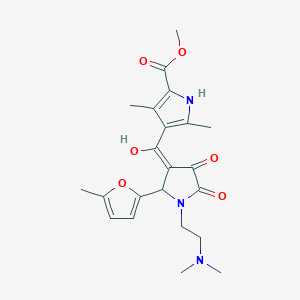
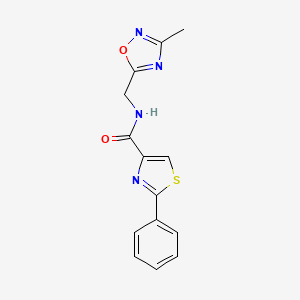
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2663245.png)
![3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2663247.png)
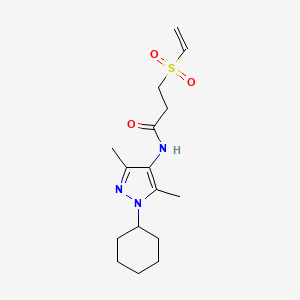


![5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2663253.png)
![Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2663254.png)

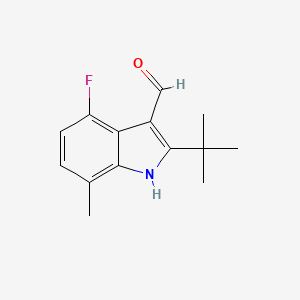
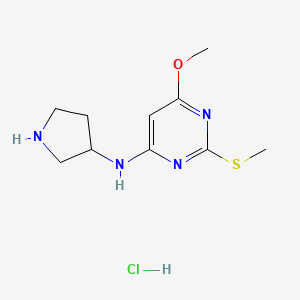
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2663262.png)